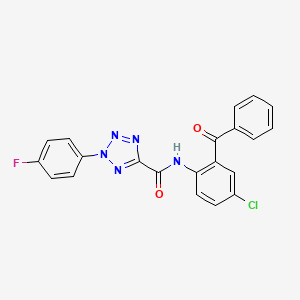
N-(2-benzoyl-4-chlorophenyl)-2-(4-fluorophenyl)-2H-tetrazole-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound N-(2-benzoyl-4-chlorophenyl)-2-(4-fluorophenyl)-2H-tetrazole-5-carboxamide is a synthetic molecule that is part of a broader class of compounds known for their potential pharmacological activities. While the specific compound is not directly mentioned in the provided papers, similar compounds with benzoyl and tetrazole groups have been synthesized and evaluated for their antiallergic activities and other properties. For instance, compounds with a 2-hydroxy-N-1H-tetrazol-5-ylbenzamide structure have shown significant antiallergic activity, suggesting that the tetrazole moiety plays a crucial role in the biological activity of these molecules .
Synthesis Analysis
The synthesis of related compounds typically involves multi-step reactions that include the formation of tetrazole rings and the attachment of various substituents to achieve the desired pharmacological properties. For example, the synthesis of antiallergic tetrazole derivatives was guided by quantitative structure-activity relationships, leading to potent derivatives with significant activity compared to known antiallergic agents . Although the exact synthesis of this compound is not detailed, similar synthetic routes may be applicable.
Molecular Structure Analysis
The molecular structure of related compounds has been characterized using various spectroscopic techniques, including IR, NMR, and X-ray diffraction. These methods provide detailed information about the molecular geometry, electronic structure, and intermolecular interactions, which are essential for understanding the compound's properties and potential biological activity. For instance, the crystal structure analysis of a benzoyl-phenyl-propanamide derivative was performed using X-ray diffraction, and the data were further supported by DFT calculations .
Chemical Reactions Analysis
The reactivity of similar compounds has been explored in the context of forming new derivatives with potential pharmacological applications. Reactions with hydroxylamines, carbazates, and other nucleophiles have been used to synthesize novel carboxamide derivatives with good yields, demonstrating the versatility of these molecules in chemical synthesis .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are closely related to their molecular structure and have been studied using both experimental and computational methods. The vibrational frequencies, chemical shifts, and electronic properties such as excitation energies and oscillator strengths can be calculated using DFT methods, providing insights into the compound's reactivity and stability. The NLO properties of a benzoyl-phenyl-propanamide derivative were also investigated, indicating potential applications in materials science .
Aplicaciones Científicas De Investigación
Synthesis and Antipathogenic Activity
Synthesis and Spectroscopic Properties : New derivatives of acylthioureas have been synthesized, showing significant antipathogenic activity against bacterial strains like Pseudomonas aeruginosa and Staphylococcus aureus. These findings suggest potential applications in developing novel antimicrobial agents with antibiofilm properties (Limban, Marutescu, & Chifiriuc, 2011).
Chemical Synthesis and Characterization
Nucleophilic Aroylation : The nucleophilic substitution of fluorobenzenes catalyzed by N-heterocyclic carbene (NHC) has led to the synthesis of polysubstituted benzophenones. This research opens pathways for chemical synthesis applications, particularly in the creation of complex organic compounds (Suzuki et al., 2008).
Antimicrobial and Docking Studies
Antimicrobial Evaluation : The synthesized tetrazol-thiophene-carboxamides showed promising results in antimicrobial evaluation and molecular docking studies, indicating their potential as leads for antimicrobial drug development (Talupur, Satheesh, & Chandrasekhar, 2021).
Material Science and Polymers
Polyamide Synthesis : Research into the synthesis and properties of ortho-linked polyamides based on bis(ether-carboxylic acid) demonstrates applications in material science, particularly in developing new polymers with high thermal stability and solubility in polar solvents (Hsiao, Yang, & Chen, 2000).
Coordination Networks and NLO Properties
Chiral Coordination Networks : The study of tetrazolate-yl acylamide tectons and their combination with cadmium dichloride to form crystalline coordination networks reveals significant findings in the field of coordination chemistry. These compounds exhibit second harmonic generation (SHG) efficiencies, underlining their potential in nonlinear optical applications (Liao et al., 2013).
Propiedades
IUPAC Name |
N-(2-benzoyl-4-chlorophenyl)-2-(4-fluorophenyl)tetrazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H13ClFN5O2/c22-14-6-11-18(17(12-14)19(29)13-4-2-1-3-5-13)24-21(30)20-25-27-28(26-20)16-9-7-15(23)8-10-16/h1-12H,(H,24,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIEGNWMFERHSMQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=C(C=CC(=C2)Cl)NC(=O)C3=NN(N=N3)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H13ClFN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-Cyclopentyl-2-(3,3-dimethyl-2-oxobutyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2500906.png)
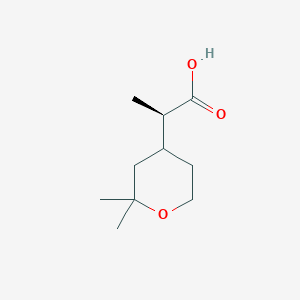
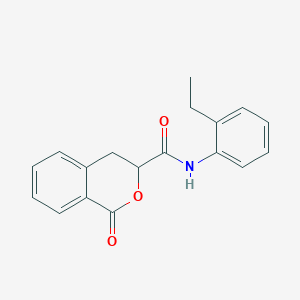
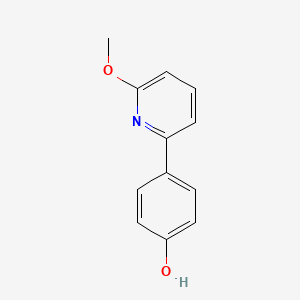
![ethyl 2-[(1-phenyl-1H-1,2,4-triazol-3-yl)oxy]acetate](/img/structure/B2500913.png)
![1-(3,4-dimethylphenyl)-3-(4-methoxyphenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2500914.png)
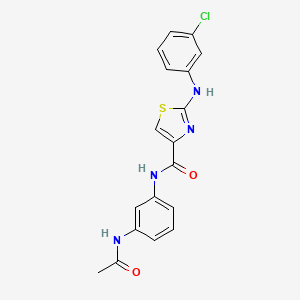

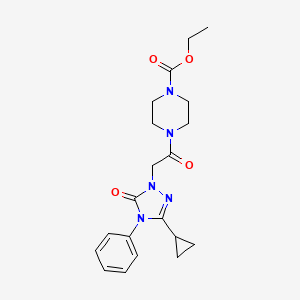
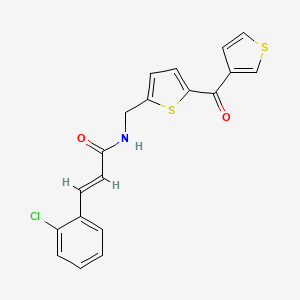
![2-[(2,4-Dichlorophenoxy)methyl]-1-prop-2-enylbenzimidazole](/img/structure/B2500921.png)
![4-Bromo-2-{[(5-bromo-3-methyl-2-pyridinyl)amino]methyl}benzenol](/img/structure/B2500922.png)
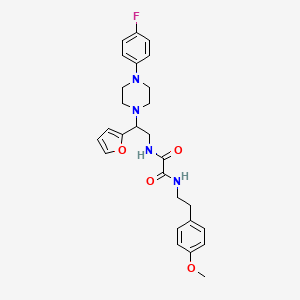
![2-Fluoro-3-methyl-N-[(E)-2-phenylethenyl]sulfonylbut-2-enamide](/img/structure/B2500924.png)